molecular formula C24H23N5O3 B2988299 3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-47-4

3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2988299
CAS No.: 1115336-47-4
M. Wt: 429.48
InChI Key: ZRMPGMNCAMOEPV-UHFFFAOYSA-N
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Description

The compound “3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a derivative of piperazine and 2-azetidinone . Piperazine scaffolds or 2-azetidinone pharmacophores have been reported to show anti-cancer activities and apoptosis induction in different types of cancer cells .


Synthesis Analysis

The synthesis of this compound involves the reaction of two building blocks . The synthesized compounds were characterized using various spectroscopic techniques .


Physical and Chemical Properties Analysis

The compound has a melting point of 177–179 °C . The yield of the compound is 69.26% . The compound has a molecular weight of 414.16 .

Scientific Research Applications

Alpha1-Adrenoceptor Ligands

Compounds with a pyrrolo[3,2-d]pyrimidine-2,4-dione (PPm) system, which are analogues of alpha(1)-adrenoceptor (alpha(1)-AR) ligands, have been studied for their binding profiles. Variations in the PPm and phenylpiperazine (PPz) moieties, as well as the connecting alkyl chain, influence affinity toward alpha(1)-ARs. Molecular modeling approaches like pharmacophoric mapping and quantitative structure-affinity relationship analysis were applied to understand these relationships (Patanè et al., 2005).

Anticonvulsant Activity

Derivatives of pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione have been synthesized and tested for anticonvulsant activity. These compounds showed effectiveness in various seizure models, indicating their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have been conducted to understand the anticonvulsant activity of these compounds (Kamiński et al., 2011).

Antibacterial Activity

Compounds derived from benzyl piperazine with pyrimidine and isoindolinedione structures have shown significant antibacterial activity. These compounds were synthesized using microwave-assisted methods and tested for their effectiveness against various bacterial strains (C.Merugu et al., 2010).

Glycolic Acid Oxidase Inhibitors

An extensive series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase (GAO). These compounds, with large lipophilic 4-substituents, are potent, competitive inhibitors of porcine liver GAO in vitro. This research indicates the potential of these compounds in reducing urinary oxalate levels (Rooney et al., 1983).

Receptor Ligands

Derivatives of pyrimido[5,4-b]benzofuran and pyrimido[5,4-b]benzothiophene were synthesized and evaluated for their affinities to alpha 1-adrenoceptor and 5HT1A-receptor. These compounds showed good to excellent affinities, indicating their potential use as receptor ligands (Romeo et al., 1993).

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c30-20(28-13-11-27(12-14-28)18-9-5-2-6-10-18)16-29-23(31)22-21(26-24(29)32)19(15-25-22)17-7-3-1-4-8-17/h1-10,15,25H,11-14,16H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMPGMNCAMOEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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